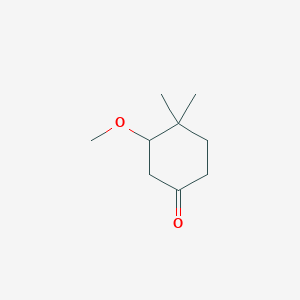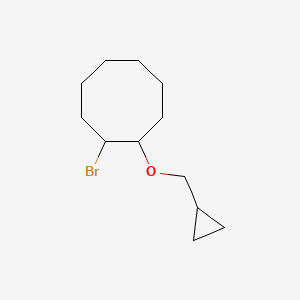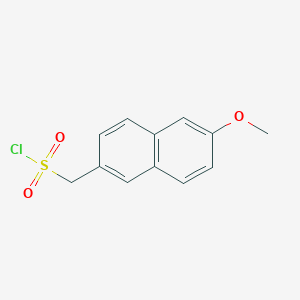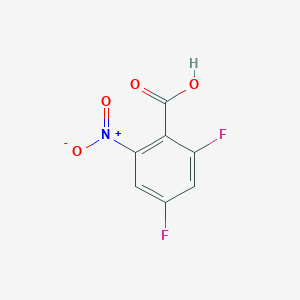
2-(1,3-Benzothiazol-2-ylsulfanyl)-3-methylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-Benzothiazol-2-ylsulfanyl)-3-methylbutanoic acid is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.
Vorbereitungsmethoden
The synthesis of 2-(1,3-Benzothiazol-2-ylsulfanyl)-3-methylbutanoic acid can be achieved through various synthetic routes. One common method involves the Knoevenagel condensation reaction between 4-hydroxycoumarin, substituted aldehydes, and 2-mercapto benzothiazole in the presence of a catalyst such as L-proline . Another approach involves the use of α-keto acids and 2,2’-disulfanediyldianiline as substrates with sodium metabisulfite as a catalyst . Industrial production methods may involve similar synthetic pathways but optimized for large-scale production.
Analyse Chemischer Reaktionen
2-(1,3-Benzothiazol-2-ylsulfanyl)-3-methylbutanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, benzothiazole derivatives, including 2-(1,3-Benzothiazol-2-ylsulfanyl)-3-methylbutanoic acid, have shown potential as anticonvulsant agents , anti-tubercular agents , and inhibitors of various enzymes. In industry, these compounds are used in the development of new materials and as intermediates in the synthesis of pharmaceuticals .
Wirkmechanismus
The mechanism of action of 2-(1,3-Benzothiazol-2-ylsulfanyl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to exhibit anticonvulsant activity by binding to GABA (A) alpha-1, glutamate, and GABA (A) delta receptors . The compound’s structure allows it to interact with these targets, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
2-(1,3-Benzothiazol-2-ylsulfanyl)-3-methylbutanoic acid can be compared with other benzothiazole derivatives such as 2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide and 2-arylbenzothiazoles . These compounds share similar structural features but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H13NO2S2 |
|---|---|
Molekulargewicht |
267.4 g/mol |
IUPAC-Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C12H13NO2S2/c1-7(2)10(11(14)15)17-12-13-8-5-3-4-6-9(8)16-12/h3-7,10H,1-2H3,(H,14,15) |
InChI-Schlüssel |
YXGCWCGSHYOKJV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)O)SC1=NC2=CC=CC=C2S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![4-{[1-(4-Methylphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl}benzoic acid](/img/structure/B15240394.png)
![N-[1-(2,5-Dichlorophenyl)ethyl]cyclopropanamine](/img/structure/B15240397.png)

![potassium [4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanide](/img/structure/B15240411.png)

